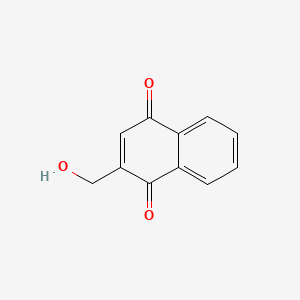

1,4-Naphthalenedione, 2-(hydroxymethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. This compound belongs to the class of naphthoquinones, which are characterized by a naphthalene ring system with two ketone substitutions. Naphthoquinones are known for their diverse biological activities and are found in various natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Naphthalenedione, 2-(hydroxymethyl)- can be synthesized through several synthetic routes. One common method involves the hydroxymethylation of 1,4-naphthoquinone. This reaction typically uses formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide . The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of 1,4-Naphthalenedione, 2-(hydroxymethyl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2-(hydroxymethyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The quinone moiety can be reduced to form hydroquinone derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-carboxy-1,4-naphthoquinone.

Reduction: Formation of 2-(hydroxymethyl)-1,4-dihydroxynaphthalene.

Substitution: Formation of various substituted naphthoquinones depending on the nucleophile used.

Scientific Research Applications

1,4-Naphthalenedione, 2-(hydroxymethyl)- has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2-(hydroxymethyl)- involves its interaction with biological molecules. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial and anticancer activities. The compound can also interact with enzymes and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

1,4-Naphthoquinone: The parent compound with similar redox properties but lacking the hydroxymethyl group.

2-Hydroxy-1,4-naphthoquinone: Another derivative with a hydroxyl group instead of a hydroxymethyl group.

2-Methyl-1,4-naphthoquinone: A derivative with a methyl group instead of a hydroxymethyl group.

Uniqueness

1,4-Naphthalenedione, 2-(hydroxymethyl)- is unique due to the presence of the hydroxymethyl group, which imparts different chemical reactivity and biological activity compared to its analogs.

Biological Activity

1,4-Naphthalenedione, 2-(hydroxymethyl)- (often referred to as a derivative of naphthoquinone) has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

1,4-Naphthalenedione, 2-(hydroxymethyl)- is characterized by its naphthoquinone core with hydroxymethyl and methoxy substitutions. The presence of these functional groups enhances its solubility and reactivity, making it a valuable compound in both organic synthesis and biological research.

The biological activity of 1,4-Naphthalenedione, 2-(hydroxymethyl)- can be attributed to several mechanisms:

- Redox Reactions : The compound can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This property is crucial in its anticancer activity as it can lead to apoptosis in tumor cells.

- Enzyme Interaction : It interacts with various enzymes and proteins, modulating their activity. For instance, it has been shown to inhibit certain kinases involved in cell proliferation.

- Cell Signaling Pathways : The compound may influence multiple signaling pathways associated with inflammation and cancer progression.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 1,4-Naphthalenedione derivatives:

- Cell Viability Studies : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MDA-MB-231) and colon adenocarcinoma. For example, a study demonstrated that it effectively reduced cell viability in a dose-dependent manner .

- Mechanisms of Action : The anticancer effects are believed to be mediated through the induction of oxidative stress and inhibition of DNA synthesis .

Antimicrobial Activity

1,4-Naphthalenedione derivatives have also been evaluated for their antimicrobial properties:

- Broad-Spectrum Activity : They exhibit activity against a range of pathogens including bacteria (e.g., Mycobacterium tuberculosis), fungi, and protozoa. Some derivatives have shown enhanced efficacy compared to standard antibiotics .

- Biofilm Inhibition : Certain compounds within this class have demonstrated the ability to disrupt biofilm formation by pathogens, which is critical in treating chronic infections .

Study on Anticancer Activity

A recent study evaluated two novel 1,4-naphthoquinone derivatives containing salicylic acid and procaine moieties. The findings indicated that the compound with salicylic acid exhibited superior growth inhibition on MDA-MB-231 cells at lower concentrations compared to other derivatives .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Salicylic Acid Derivative | MDA-MB-231 | 10 | Induces apoptosis via ROS generation |

| Procaine Derivative | MDA-MB-231 | 25 | Inhibits cell proliferation |

Antimicrobial Efficacy Study

In another investigation focusing on antimicrobial activity, various substituted 1,4-naphthoquinones were synthesized and tested against Pseudomonas aeruginosa and Plasmodium falciparum. Some compounds showed promising results with effective inhibition rates surpassing those of conventional antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1,4-naphthalenedione derivatives with hydroxymethyl substituents?

- Methodological Answer : Derivatives of 1,4-naphthalenedione, including 2-hydroxymethyl variants, can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthalenedione (lapachol) with amines (e.g., morpholine, piperidine) under mild conditions yields enamine derivatives through intermolecular attack on the enol or keto-carbonyl groups . Alternatively, fluorinated analogs can be synthesized using dicyclohexyl carbodiimide (DCC) as a coupling agent for 18F-labeling in radiopharmaceutical applications .

Q. How can NMR spectroscopy be optimized for structural elucidation of 1,4-naphthalenedione derivatives?

- Methodological Answer : Employ 2D NMR experiments such as 1H-1H-COSY, HMQC, and HMBC to resolve complex substituent arrangements. For instance, heteronuclear correlations (HMBC) can identify long-range 1H-13C couplings, critical for confirming the hydroxymethyl group’s position and interactions with adjacent functional groups .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in 1,4-naphthalenedione derivatives?

- Methodological Answer : Use standardized toxicity assays like Artemia salina (brine shrimp lethality) and cytotoxicity tests on human cell lines (e.g., A549 lung carcinoma). These models help prioritize compounds for further study, as demonstrated for lapachol-derived enamines showing LC50 values < 100 µg/mL .

Advanced Research Questions

Q. How do substituents (e.g., hydroxymethyl vs. hydroxy) influence redox behavior in 1,4-naphthalenedione derivatives?

- Methodological Answer : Perform cyclic voltammetry (CV) and differential pulse voltammetry (DPV) to compare redox potentials. For example, 2-benzylamino-1,4-naphthalenedione exhibits two monoelectronic reduction peaks at -0.45 V and -0.85 V (vs. Ag/AgCl), attributed to quinone moiety reduction and substituent-dependent stabilization . Hydroxymethyl groups may alter electron-withdrawing effects compared to hydroxyl analogs.

Q. What computational approaches are used to predict intermolecular interactions in hydroxymethyl-substituted naphthoquinones?

- Methodological Answer : Density functional theory (DFT) at the B3PW91/6-31+G(d) level can model hydrogen-bonding networks and non-classical interactions. For 2-amino derivatives, intramolecular H-bonds between the amino group and quinone oxygen stabilize the planar structure, while hydroxymethyl groups may introduce steric or electronic perturbations .

Q. How can reaction mechanisms for enamine formation from hydroxymethyl-naphthoquinones be validated?

- Methodological Answer : Use isotopic labeling (e.g., 13C-NMR) or kinetic studies to track intermediates. In lapachol-derived enamines, the reaction proceeds via nucleophilic attack on the enol carbon (path a) or keto-carbonyl (path b), with intermediates I and II confirmed by mass spectrometry and time-resolved spectroscopy .

Q. What toxicological pathways are implicated in hepatic and hematological effects of 1,4-naphthalenedione derivatives?

Properties

CAS No. |

55700-10-2 |

|---|---|

Molecular Formula |

C11H8O3 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

2-(hydroxymethyl)naphthalene-1,4-dione |

InChI |

InChI=1S/C11H8O3/c12-6-7-5-10(13)8-3-1-2-4-9(8)11(7)14/h1-5,12H,6H2 |

InChI Key |

UILUHPCHRFOCEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(C2=O)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.